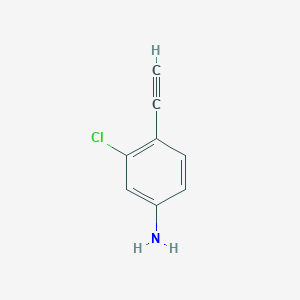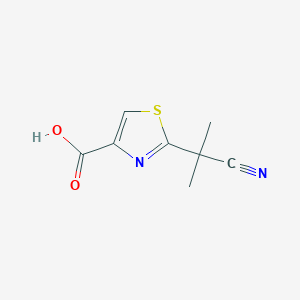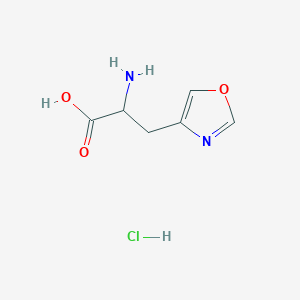
2-Bromoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoquinolin-8-ol is a compound with the linear formula C9H6BrNO . It has a molecular weight of 224.06 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromoquinolin-8-ol is represented by the linear formula C9H6BrNO . It has a molecular weight of 224.06 .
Physical And Chemical Properties Analysis
2-Bromoquinolin-8-ol is a solid substance under normal conditions . It has a molecular weight of 224.06 .
Applications De Recherche Scientifique
Antimicrobial Activity
2-Bromoquinolin-8-ol and its derivatives have shown significant potential in antimicrobial applications. A study by Krishna (2018) synthesized a series of new 5-amino-7-bromoquinolin-8-ol sulfonate derivatives. These derivatives demonstrated potent antibacterial and antifungal activities, showcasing the antimicrobial potential of 2-Bromoquinolin-8-ol derivatives (Krishna, 2018).
Photoremovable Protecting Group
The application of 2-Bromoquinolin-8-ol as a photoremovable protecting group for biological studies was explored by Zhu et al. (2006). They found that 8-Bromo-7-hydroxyquinoline (BHQ) is an efficient photolyzable compound under both one-photon and two-photon excitation. This makes it a promising candidate for regulating the action of biological effectors in cell and tissue culture with light (Zhu et al., 2006).
Synthesis of Biaryl Systems
The synthesis of biaryl systems using bromoquinolines, including 2-bromoquinolin-8-ol, was investigated by Håheim et al. (2019). They employed Suzuki-Miyaura cross-coupling conditions, highlighting the utility of bromoquinolines in creating diverse organic compounds (Håheim et al., 2019).
Metal Complex Formation
A study by Enders et al. (2001) reported the synthesis of 8-quinolylcyclopentadienyl metal complexes using 8-Bromoquinoline. These complexes exhibited solvatochromism and potential applications in coordination chemistry (Enders et al., 2001).
Inhibitors in Drug Design
Quinoline-8-carboxamides, derived from 2-Bromoquinolin-8-ol, were studied for their potential as inhibitors of the enzyme Poly(ADP-ribose)polymerase-1 by Lord et al. (2009). This enzyme is a target in drug design for various therapeutic activities, showing the significance of quinoline derivatives in medicinal chemistry (Lord et al., 2009).
Corrosion Inhibition
The potential of 2-Bromoquinolin-8-ol derivatives as corrosion inhibitors was explored by Rbaa et al. (2020). They synthesized novel heterocyclic compounds based on 8-hydroxyquinoline and evaluated their effectiveness in inhibiting acid corrosion of mild steel, demonstrating the compound's utility in materials science (Rbaa et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-Bromoquinolin-8-ol is the estrogen receptor β (ER β) . The estrogen receptor β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
2-Bromoquinolin-8-ol interacts with its target, the estrogen receptor β, by binding selectively to it . This interaction can lead to changes in the receptor’s activity, potentially influencing various biological processes regulated by this receptor.
Biochemical Pathways
The biochemical pathways affected by 2-Bromoquinolin-8-ol are likely related to its interaction with the estrogen receptor β . These could include pathways involved in reproductive processes, given the receptor’s role in the reproductive system.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is considered to be blood-brain barrier permeant . These properties could influence its bioavailability and overall effects in the body.
Result of Action
The molecular and cellular effects of 2-Bromoquinolin-8-ol’s action are likely related to its interaction with the estrogen receptor β . Given the receptor’s role in various biological processes, the compound’s action could potentially influence a range of cellular functions.
Action Environment
The action, efficacy, and stability of 2-Bromoquinolin-8-ol can be influenced by various environmental factors . For instance, the compound should be handled in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it is recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam . These precautions suggest that the compound’s action could be affected by its physical environment.
Safety and Hazards
Orientations Futures
Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
IUPAC Name |
2-bromoquinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRKBBMEWFPQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-chloro-2-(methylsulfanyl)-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2512657.png)





![(Z)-5-(4-methoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2512668.png)

